molecular formula C8H6Br2O3 B6296629 2,4-Dibromo-5-methoxybenzoic acid CAS No. 121789-22-8

2,4-Dibromo-5-methoxybenzoic acid

Cat. No.: B6296629
CAS No.: 121789-22-8
M. Wt: 309.94 g/mol
InChI Key: JQZKHMIOHWNCFI-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6Br2O3. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 5th position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-5-methoxybenzoic acid typically involves the bromination of 5-methoxybenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 4th positions of the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dibromo-5-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

    2,4-Dibromo-5-chlorobenzoic acid: Similar structure with a chlorine atom instead of a methoxy group.

    2,4-Dibromo-5-nitrobenzoic acid: Contains a nitro group instead of a methoxy group.

    2,4-Dibromo-5-hydroxybenzoic acid: Features a hydroxyl group instead of a methoxy group.

Uniqueness: 2,4-Dibromo-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific synthetic and research applications, where the methoxy group plays a crucial role in the reactivity and functionality of the molecule .

Properties

IUPAC Name

2,4-dibromo-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZKHMIOHWNCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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